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Compound of Interest

Compound Name: CVT-2738

Cat. No.: B1669354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CVT-2738 is a significant metabolite of the anti-anginal drug Ranolazine. As a partial fatty acid

oxidation (pFOX) inhibitor, it holds therapeutic potential, particularly in the context of myocardial

ischemia. This technical guide provides a comprehensive overview of the chemical structure,

properties, and synthesis of CVT-2738. It also delves into its mechanism of action and

biological activities, supported by available experimental data and protocols. This document is

intended to serve as a foundational resource for researchers and professionals involved in

cardiovascular drug discovery and development.

Chemical Structure and Properties
CVT-2738, chemically known as N-(2,6-dimethylphenyl)-1-piperazineacetamide, is a small

molecule with a well-defined structure. Its chemical and physical properties are summarized in

the tables below.

Table 1: Chemical Identifiers and Properties of CVT-2738
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Property Value

IUPAC Name 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-

Synonyms CVT-2738, RS-94287

CAS Number 5294-61-1

Chemical Formula C₁₄H₂₁N₃O

Molecular Weight 247.34 g/mol

SMILES Cc1cccc(c1NC(=O)CN2CCNCC2)C

Appearance Solid powder

Solubility Soluble in DMSO, not in water

Storage
Short term (days to weeks) at 0 - 4 °C; Long

term (months to years) at -20 °C

Synthesis of CVT-2738
The synthesis of CVT-2738, or N-(2,6-dimethylphenyl)-1-piperazineacetamide, can be

achieved through several patented methods. A general experimental protocol is outlined below,

based on the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine.

Experimental Protocol: Synthesis of CVT-2738
Materials:

2-chloro-N-(2,6-dimethylphenyl)acetamide

Piperazine

Anhydrous ethanol

Hydrochloric acid solution

Sodium hydroxide solution

Organic solvent for extraction (e.g., dichloromethane)
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Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve an excess of piperazine in anhydrous

ethanol.

Addition of Reactant: To the solution from step 1, add 2-chloro-N-(2,6-

dimethylphenyl)acetamide portion-wise while stirring.

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for

several hours. Monitor the reaction progress using a suitable technique (e.g., Thin Layer

Chromatography).

Work-up:

Once the reaction is complete, cool the mixture to room temperature.

Acidify the mixture with a hydrochloric acid solution to a pH of 2-5. This step protonates

the unreacted piperazine, making it water-soluble.

Filter the mixture to remove any solid by-products.

Neutralize the filtrate with a sodium hydroxide solution.

Extraction and Purification:

Extract the aqueous layer with an organic solvent like dichloromethane.

Combine the organic layers and wash with brine.

Dry the organic layer over a drying agent such as anhydrous sodium sulfate.

Filter to remove the drying agent and concentrate the solvent under reduced pressure to

obtain the crude product.

Purify the crude product by a suitable method, such as recrystallization or column

chromatography, to yield pure N-(2,6-dimethylphenyl)-1-piperazineacetamide (CVT-2738).
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Synthesis Workflow for CVT-2738

Reactants

Reaction and Purification Product

2-chloro-N-(2,6-dimethylphenyl)acetamide

Reaction in Ethanol (Reflux)

Piperazine

Acid-Base Work-up Solvent Extraction Purification CVT-2738

Click to download full resolution via product page

A simplified workflow for the synthesis of CVT-2738.

Mechanism of Action and Biological Activity
CVT-2738 is an active metabolite of Ranolazine and functions as a partial fatty acid oxidation

(pFOX) inhibitor. In ischemic conditions, the heart's energy metabolism shifts to rely more on

fatty acid oxidation, which is less oxygen-efficient than glucose oxidation. By partially inhibiting

fatty acid oxidation, CVT-2738 is believed to promote a shift towards glucose oxidation, thereby

improving cardiac efficiency and function during myocardial ischemia.

Signaling Pathway: Partial Fatty Acid Oxidation (pFOX)
Inhibition
The primary mechanism of action of CVT-2738 involves the inhibition of enzymes within the

fatty acid β-oxidation pathway in the mitochondria. This leads to a decrease in the production of

acetyl-CoA from fatty acids, which in turn reduces the inhibition of pyruvate dehydrogenase, a

key enzyme in glucose oxidation.
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Mechanism of pFOX Inhibition by CVT-2738
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CVT-2738 inhibits β-oxidation, reducing inhibition of PDH and promoting glucose oxidation.

Biological Activity: Anti-Myocardial Ischemia Effects
Research has demonstrated that CVT-2738 possesses protective effects against myocardial

ischemia. In a key study by Yao et al. (2009), the anti-myocardial ischemia activities of

Ranolazine and its metabolites were investigated in a mouse model.

Experimental Protocol: Isoprenaline-Induced Myocardial Ischemia in Mice (General Overview)

This protocol is a general representation based on the available literature.

Animals:

Male Kunming mice.

Induction of Myocardial Ischemia:

Myocardial ischemia is induced by subcutaneous injection of isoprenaline.

Drug Administration:

CVT-2738, Ranolazine (as a positive control), and a vehicle control are administered to

different groups of mice, typically via intraperitoneal injection, prior to the induction of
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ischemia.

Assessment of Cardiac Function:

Electrocardiograms (ECG) are recorded to assess changes in cardiac electrical activity. Key

parameters monitored include the ST-segment, T-wave height, and the RR interval.

Results:

The study by Yao et al. concluded that CVT-2738 was protective against myocardial ischemia

induced by isoprenaline in mice. It was found to be the most potent among the tested

metabolites of Ranolazine, although its potency was less than that of the parent drug,

Ranolazine. Specific quantitative data from this study is not publicly available in the search

results. However, other sources indicate that CVT-2738 (at a dose of 100 mg/kg) inhibits the

increases in T-wave height and the RR interval in this mouse model.

Table 2: Summary of Biological Activity of CVT-2738
Assay Model Key Findings Reference

Anti-myocardial

ischemia activity

Isoprenaline-induced

myocardial ischemia

in mice

CVT-2738 showed

protective effects. It

was the most potent

among the tested

Ranolazine

metabolites, but less

potent than

Ranolazine.

Yao Z, et al. (2009)

ECG Analysis

Isoprenaline-induced

myocardial ischemia

in mice

At 100 mg/kg, CVT-

2738 inhibits

increases in T-wave

height and the RR

interval.

(Information from

secondary sources

citing Yao Z, et al.)

Discussion and Future Directions
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CVT-2738, as an active metabolite of Ranolazine, demonstrates significant potential as a

therapeutic agent for myocardial ischemia. Its mechanism as a partial fatty acid oxidation

inhibitor aligns with a modern approach to managing ischemic heart disease by optimizing

myocardial energy metabolism.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic

profiles of CVT-2738. Specifically, detailed dose-response studies, investigation of its effects on

different cardiac cell types, and long-term safety and efficacy studies would be invaluable. The

development of more potent and selective analogs of CVT-2738 could also represent a

promising avenue for future drug discovery efforts in the field of cardiovascular medicine.

Conclusion
CVT-2738 is a well-characterized metabolite of Ranolazine with a clear chemical structure and

established synthesis routes. Its biological activity as a partial fatty acid oxidation inhibitor

confers protective effects against myocardial ischemia. This technical guide provides a

comprehensive summary of the current knowledge on CVT-2738, intended to facilitate further

research and development of this promising cardiovascular drug candidate.

To cite this document: BenchChem. [An In-depth Technical Guide to CVT-2738: Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669354#chemical-structure-and-properties-of-cvt-
2738]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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